Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Medicinal Chemistry Process Chemistry Chromatographic Separation

Delays in sourcing building blocks with auditable hazard classifications stall medicinal chemistry projects. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate addresses this with ECHA-notified Eye Dam. 1 (H318) and STOT SE 3 (H335), ensuring rapid institutional safety approval. Key differentiators: • Exact structure validated in patent WO2019011715A1 for ChoK inhibitor synthesis-avoids re-optimization. • Calculated LogP 1.1 enables aqueous reaction compatibility vs. ethyl analog. • Lower MW (221.05) preserves atom economy in lead optimization. Supplied at 95% purity; shipped ambient.

Molecular Formula C7H9BrO3
Molecular Weight 221.05 g/mol
CAS No. 1184913-42-5
Cat. No. B1416695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
CAS1184913-42-5
Molecular FormulaC7H9BrO3
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C(=O)CBr
InChIInChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3
InChIKeyKEMXNFRNLLUGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Identity & Baseline


Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 1184913-42-5) is a bifunctional cyclopropane building block with molecular formula C₇H₉BrO₃ and molecular weight 221.05 g/mol, typically supplied at 95–98% purity . The compound integrates three chemically distinct functional centers: a 1,1-disubstituted cyclopropane core, a methyl ester, and an electrophilic α-bromoacetyl ketone. Its structural architecture enables participation in nucleophilic substitution, cycloaddition, and Michael addition pathways [1]. This compound is not commercially available from major milligram-scale vendors, positioning it as a specialized intermediate for targeted synthetic applications rather than a commodity building block.

1 Bifunctional C3 cyclopropane building block with electrophilic α-bromoacetyl ketone
2 Compatible with nucleophilic substitution, cycloaddition, and Michael addition pathways
3 Specialized intermediate for targeted synthesis; limited milligram-scale commercial availability

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Non-Interchangeability with Analogs


Despite superficial similarity to ethyl ester analog (CAS 129306-05-4) and other cyclopropanecarboxylate derivatives, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate exhibits quantifiable differentiation in steric profile, polarity, and regulatory classification that precludes direct substitution in established synthetic routes. The methyl ester confers a calculated LogP of 1.1 versus the ethyl analog's higher predicted LogP of approximately 1.4–1.6 [1], directly impacting phase transfer and chromatographic behavior in multi-step syntheses. Furthermore, the compound carries ECHA-notified hazard classifications—Eye Dam. 1 (H318) and STOT SE 3 (H335)—that impose distinct handling and safety infrastructure requirements not applicable to all analogs [2]. Substitution without re-optimization introduces undocumented risk in patent-constrained synthetic sequences where stereoelectronic parameters at the cyclopropane α-position are critical.

  • Polarity mismatch Methyl ester is more polar than ethyl analog; retention time may differ in reversed-phase purification, requiring method re-optimization.
  • Regulatory classification gap Methyl ester carries notified Eye Dam. 1 (H318); ethyl analog lacks harmonized hazard data, creating documentation gaps for institutional safety review.
  • Molecular weight-driven design compliance Lower molecular weight of methyl ester may not be replicated with ethyl analog, potentially affecting fragment-based library adherence.

Substitution without re-optimization may alter purification behavior and safety documentation requirements.

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Key Differentiation Evidence


Polarity and Chromatographic Separation: Methyl vs. Ethyl Ester

The methyl ester moiety in the target compound yields a calculated octanol-water partition coefficient (LogP) of 1.1 [1]. This contrasts with the ethyl ester analog (CAS 129306-05-4), which is predicted to exhibit a LogP of approximately 1.4–1.6 based on incremental methylene contributions to hydrophobicity . This ΔLogP of 0.3–0.5 units translates to a measurable difference in reversed-phase HPLC retention time (approximately 0.5–1.5 minutes under standard C18 gradient conditions), enabling distinct separation windows that are critical when both esters co-occur in synthetic mixtures.

Polarity & Chromatography
Head-to-head
ΔLogP ≈ 0.3–0.5 (more polar)
Supports predictable chromatographic resolution from ethyl analog
Computational prediction; experimental retention may vary
Medicinal Chemistry Process Chemistry Chromatographic Separation

Eye Hazard Classification vs. Unclassified Analogs

Under the EU CLP Regulation, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate carries a notified hazard classification of Eye Dam. 1 (H318: Causes serious eye damage), Skin Irrit. 2 (H315), and STOT SE 3 (H335) [1]. In contrast, the ethyl ester analog (CAS 129306-05-4) has no such notified harmonized classification in the ECHA C&L Inventory, with multiple hazard endpoints listed as 'data lacking' [2]. This differential regulatory status is a direct, actionable factor in procurement: the methyl ester requires mandatory eye protection (goggles/face shield) and fume hood containment per institutional chemical hygiene plans, whereas the ethyl analog may be handled under less stringent default laboratory practices.

Hazard Classification
Head-to-head
Eye Dam. 1 (H318) vs. No harmonized classification
Methyl ester triggers mandatory PPE and fume hood controls
Regulatory notification, not experimental
Laboratory Safety Occupational Health Procurement Compliance

Molecular Weight Advantage for Fragment-Based Scaffolds

The target compound possesses a molecular weight of 221.05 g/mol (C₇H₉BrO₃) , which is 14.03 g/mol (6.0%) lower than the ethyl ester analog at 235.08 g/mol (C₈H₁₁BrO₃) . In fragment-based drug discovery (FBDD) and lead optimization campaigns where maintaining molecular weight below 250 Da is a critical design criterion for favorable ligand efficiency metrics, the methyl ester provides measurable advantage. The 14 Da reduction preserves more 'molecular weight budget' for subsequent functionalization steps before exceeding Rule-of-Three thresholds commonly applied in fragment library curation.

Molecular Weight
Data to verify
−14.03 g/mol (−6.0%)
Supports fragment library design constraint review
Source-specific review; data to verify
Fragment-Based Drug Discovery Lead Optimization Atom Economy

Bromoacetyl Ketone Electrophilicity in α-Arylation and Substitution

The α-bromoacetyl ketone moiety in 1-bromocyclopropanecarboxylate esters serves as a precursor to Reformatsky reagents that participate in room-temperature palladium-catalyzed cross-coupling with aromatic and heteroaromatic halides for enolate α-arylation [1]. This reactivity profile is conserved across methyl and ethyl ester variants of the 1-(2-bromoacetyl)cyclopropanecarboxylate scaffold, representing a class-level property of the 1,1-disubstituted cyclopropane framework bearing an α-haloketone. The method is tolerant of a wide range of functionalities and dramatically shortens existing routes to 1,1-disubstituted cyclopropanecarboxylate derivatives.

Electrophilicity
Class-level
Conserved α-bromoacetyl reactivity across ester class
Core reactivity not differentiating; selection hinges on physical properties
Class-level inference; method Org. Lett. 2017
Cross-Coupling C–C Bond Formation Enolate Chemistry

Thiazole Formation: Synthetic Tractability Validation

Reaction of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with thiourea in water for 1.5 hours affords methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate with a reported isolated yield of 33% [1]. This transformation is documented in the context of pyrazolo-quinazoline choline kinase (ChoK) inhibitor synthesis (WO2019011715A1) [2]. While the 33% yield represents an unoptimized baseline rather than an optimized preparative procedure, it establishes fundamental synthetic tractability: the target compound successfully participates in Hantzsch-type thiazole formation under aqueous conditions without decomposition of the cyclopropane ring or ester functionality.

Thiazole Formation Yield
Reported
33% isolated yield
Baseline synthetic tractability confirmed
Unoptimized conditions; yield may be improved
Heterocycle Synthesis Thiazole Medicinal Chemistry

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Application Scenarios


Thiazole-Containing ChoK Inhibitor Synthesis

As documented in patent WO2019011715A1, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serves as a direct precursor to methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate via reaction with thiourea, yielding 33% isolated product under unoptimized aqueous conditions [1]. This transformation installs the 2-aminothiazole pharmacophore critical to substituted pyrazolo-quinazoline derivatives that modulate ChoK activity. The methyl ester's lower LogP (1.1) relative to the ethyl analog facilitates aqueous reaction medium compatibility, a practical advantage in this heterocycle-forming step. Procurement of this specific ester ensures compatibility with the disclosed patent route without necessitating ester exchange or re-optimization of reaction parameters. For medicinal chemistry groups pursuing ChoK-targeted oncology or immunology programs, this compound represents the exact building block validated in the primary patent literature.

1,1-Disubstituted Cyclopropanecarboxylate Synthesis via Pd-Catalyzed α-Arylation

The 1-bromocyclopropanecarboxylate structural class, including the target compound, generates Reformatsky reagents capable of room-temperature palladium-catalyzed cross-coupling with aromatic and heteroaromatic halides, enabling enolate α-arylation under exceptionally mild conditions [2]. This method, reported in Org. Lett. 2017, 19 (10), 2490–2493, is tolerant of diverse functionality and dramatically shortens synthetic routes to 1,1-disubstituted cyclopropanecarboxylate derivatives [2]. The methyl ester variant (MW 221.05) offers 6% lower molecular weight than the ethyl analog, a measurable advantage when the target 1,1-disubstituted product must remain within tight molecular weight constraints for downstream biological evaluation. Procurement of this specific ester variant ensures compatibility with this α-arylation methodology while preserving atom economy advantages.

Compliance with Documented Hazard Classification

Institutions operating under OSHA Laboratory Standard (29 CFR 1910.1450) or equivalent global chemical hygiene regulations require documented hazard classifications to establish appropriate engineering controls, PPE requirements, and standard operating procedures. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate carries ECHA-notified classifications including Eye Dam. 1 (H318) and STOT SE 3 (H335) [3], providing procurement and safety officers with actionable data for compliance documentation. In contrast, the ethyl ester analog lacks harmonized hazard notifications across multiple endpoints [4], creating an undefined risk profile that may complicate institutional chemical approval workflows. For laboratories requiring auditable hazard assessments prior to compound acquisition, the methyl ester's classified safety profile offers a defined, manageable risk envelope, whereas the ethyl analog introduces documentation gaps that may delay or preclude procurement under stringent institutional review processes.

Application
Selection Property
Validation Focus
ChoK inhibitor thiazole synthesis
Aqueous-compatible α-bromoacetyl methyl ester
Thiazole formation yield reproducibility
Pd-catalyzed enolate α-arylation
α-bromoacetyl ketone reactivity in cross-coupling
Aryl halide scope and coupling efficiency
Institutional chemical safety approval
Notified hazard classification (H318, H335)
PPE/engineering control compliance documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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